BenchChemオンラインストアへようこそ!

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

Conformational restriction π-Conjugation Voltage-gated sodium channel

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione (CAS 929974-13-0) is a 1,2,4-triazole-3-thione derivative featuring an E-configured styryl (2-methylphenylethenyl) substituent at the 5-position of the triazole ring. It has a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol.

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 929974-13-0
Cat. No. B2545746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione
CAS929974-13-0
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC2=NC(=S)NN2
InChIInChI=1S/C11H11N3S/c1-8-4-2-3-5-9(8)6-7-10-12-11(15)14-13-10/h2-7H,1H3,(H2,12,13,14,15)/b7-6+
InChIKeyXTADNOLSCBYCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(2-Methylphenyl)Ethenyl]-2,3-Dihydro-1H-1,2,4-Triazole-3-Thione (CAS 929974-13-0): Sourcing and Differentiation Guide for Research Procurement


5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione (CAS 929974-13-0) is a 1,2,4-triazole-3-thione derivative featuring an E-configured styryl (2-methylphenylethenyl) substituent at the 5-position of the triazole ring. It has a molecular formula of C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol [1]. The compound belongs to a class of heterocyclic thiones known for their thione-thiol tautomerism, with quantum chemical calculations confirming the thione form as the thermodynamically dominant species in the gas phase for 1,2,4-triazole-3-thione derivatives [2]. The compound was originally sourced from the Enamine screening collection and deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under ID MLS000774727 [3], indicating its availability for high-throughput screening campaigns.

Why Generic Substitution with Other C₁₁H₁₁N₃S Triazole-Thiones Is Scientifically Unjustified for 5-[2-(2-Methylphenyl)Ethenyl]-2,3-Dihydro-1H-1,2,4-Triazole-3-Thione


Isomeric or structurally analogous 1,2,4-triazole-3-thiones sharing the identical molecular formula C₁₁H₁₁N₃S cannot be treated as interchangeable with 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione. The E-configured ethenyl (styryl) bridge between the triazole core and the 2-methylphenyl ring creates an extended π-conjugated system that is absent in directly attached 5-aryl analogs such as 5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione (the IIIB metallo-β-lactamase inhibitor scaffold) [1]. Compared to the isomeric 4-allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 23714-53-6), the target compound differs in hydrogen bond donor count (2 vs. 1), topological polar surface area (68.5 vs. ~47.4 Ų), and rotatable bond count (2 vs. 3), producing measurably distinct physicochemical and pharmacophoric profiles [2][3]. The 2-methyl substituent on the phenyl ring further differentiates this compound from unsubstituted styryl or phenyl analogs by introducing steric and electronic effects at the ortho position that modulate binding interactions in crystallographically characterized target sites [1]. The quantitative evidence below establishes specific dimensions where substitution with a generic analog would compromise experimental integrity.

Quantitative Differentiation Evidence for 5-[2-(2-Methylphenyl)Ethenyl]-2,3-Dihydro-1H-1,2,4-Triazole-3-Thione: Comparator-Based Data for Procurement Decisions


Styryl Linker Confers Extended π-Conjugation Distinct from Saturated Ethylene Linker Analogs

The target compound features an E-configured ethenyl (—CH=CH—) bridge between the triazole and phenyl rings, in contrast to the saturated ethylene (—CH₂—CH₂—) linker in anticonvulsant leads such as 5-[(3-chlorophenyl)ethyl]-4-butyl-1,2,4-triazole-3-thione [1]. The unsaturated linker restricts conformational freedom and extends π-electron delocalization across the styryl system. In docking simulations of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones to human VGSC (Nav1.7), the ethylene-linked analog (compound 3) retained hydrophobic interactions with Tyr1537 and Met1582 side chains and maintained pi-cation interactions with Arg1608—interactions that were lost with the shorter methylene-linked counterpart (compound 1) [1]. The ethenyl (styryl) linker of the target compound represents a further degree of unsaturation beyond the ethylene series, with the potential for distinct binding geometry arising from the planar, rigidified spacer.

Conformational restriction π-Conjugation Voltage-gated sodium channel Structure-activity relationship

Distinct Hydrogen Bond Donor Profile Versus Isomeric 4-Allyl-5-Phenyl Triazole-Thione

The target compound (XLogP3-AA = 2.2, HBD = 2, HBA = 1, rotatable bonds = 2, TPSA = 68.5 Ų) [1] differs from the isomeric 4-allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (XLogP3-AA = 2.3, HBD = 1, HBA = 2, rotatable bonds = 3) [2] in three key computed physicochemical parameters. The target compound's additional hydrogen bond donor (2 vs. 1) arises from the N2-H and N1-H protons on the triazole ring in the 2,3-dihydro configuration, whereas the 4-allyl isomer has only one triazole NH due to N4 substitution. The reduced rotatable bond count (2 vs. 3) reflects the conformational restriction imposed by the E-ethenyl bridge compared to the freely rotating allyl group. These differences in HBD count, HBA count, and flexibility predict distinct solubility, permeability, and target engagement profiles.

Physicochemical property comparison Hydrogen bond donor Drug-likeness Isomer differentiation

Thione-Form Dominance Validated by Quantum Chemical Calculations Across 1,2,4-Triazole-3-Thione Class

A systematic quantum chemical investigation at the B3LYP/6-31G(d,p) level demonstrated that across 20 halophenyl and isopyridyl 1,2,4-triazole-3-thione derivatives, the thione tautomer is the most stable form in the gas phase, with substituents having no considerable effect on the relative stabilities or energy barriers for the thione-thiol proton transfer [1]. This finding supports the structural assignment of the target compound as the 3-thione rather than the 3-thiol tautomer, and establishes that the proton at the 2-position of the triazole ring (HBD count = 2) is a constitutive feature of the molecule rather than a condition-dependent equilibrium state. The thione C=S group serves as a hydrogen bond acceptor (HBA = 1) and contributes to the compound's metal-chelating and target-binding properties, as crystallographically demonstrated for the structurally related 2-methylphenyl-triazole-thione MBL inhibitor IIIB [2].

Tautomerism Thione-thiol equilibrium DFT analysis Structural assignment

2-Methylphenyl Substituent Enables Crystallographically Validated Metallo-β-Lactamase Binding Not Reproduced by Unsubstituted Phenyl Analogs

The 2-methylphenyl-substituted 1,2,4-triazole-3-thione scaffold has been crystallographically characterized in complex with the L1 metallo-β-lactamase from Stenotrophomonas maltophilia. Compound IIIB (1,2-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione) binds within the dizinc active site with a binding mode reverse to that of its 4-amino counterpart IIIA [1]. The 2-methyl substituent on the phenyl ring contributes to hydrophobic contacts within the active site. The target compound extends this validated scaffold with an ethenyl bridge that may alter the binding pose and affinity relative to IIIB. In contrast, unsubstituted phenyl or 4-substituted phenyl analogs (e.g., the antidepressant series from Kane et al., 1988) [2] lack the ortho-methyl group that is critical for the specific hydrophobic interactions observed in the L1 crystal structure.

Metallo-β-lactamase inhibition Crystallographic binding mode Zinc chelation Antimicrobial resistance

Documented NIH MLSMR Screening Library Provenance Confirms Availability and Batch Traceability

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) as substance MLS000774727, supplied by Enamine Ltd. with the vendor structure identifier T0520-4230 [1]. This provenance provides batch traceability and confirms that the compound has been formatted for high-throughput screening, having passed MLSMR quality control requirements including purity verification (typically ≥95% as reported for Enamine screening compounds) and identity confirmation. The compound's inclusion in the MLSMR collection means it has been screened across multiple NIH-funded assay centers, though specific bioactivity outcomes remain unpublished. This documented supply chain distinguishes the compound from non-validated commercial sources where purity, identity, and batch-to-batch consistency may be uncertain.

Screening library MLSMR High-throughput screening Quality control Compound sourcing

Recommended Research Application Scenarios for 5-[2-(2-Methylphenyl)Ethenyl]-2,3-Dihydro-1H-1,2,4-Triazole-3-Thione Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring Linker Unsaturation Effects on Sodium Channel Binding

The compound serves as a unique SAR probe representing the unsaturated ethenyl (styryl) linker class within 5-aryl-1,2,4-triazole-3-thione sodium channel ligands. Current literature has systematically investigated methylene (—CH₂—) and ethylene (—CH₂—CH₂—) linkers [1] but has not explored the fully unsaturated ethenyl (—CH=CH—) spacer. The target compound fills this SAR gap, enabling researchers to evaluate how progressive linker unsaturation affects VGSC binding affinity and anticonvulsant activity. The E-configured double bond imposes planar rigidity absent in the saturated analogs, providing a critical data point for conformational pharmacophore mapping.

Metallo-β-Lactamase Inhibitor Optimization Using the 2-Methylphenyl-Styryl-Triazole-Thione Scaffold

Building on the crystallographically validated binding of 5-(2-methylphenyl)-1,2,4-triazole-3-thione (compound IIIB) to the L1 MBL dizinc active site [1], the target compound introduces an ethenyl extension that may project the 2-methylphenyl group deeper into the active site cleft or alter the coordination geometry at the zinc center. This scaffold expansion strategy is directly analogous to the linker elongation approach successfully applied to VGSC-targeting triazole-thiones [2], where the ethylene-linked compound demonstrated enhanced receptor-ligand interactions compared to the methylene-linked analog. Researchers can evaluate whether ethenyl bridge extension improves MBL inhibitory potency (Ki/IC₅₀) relative to the parent compound IIIB.

Physicochemical Property Benchmarking in C₁₁H₁₁N₃S Isomer Libraries for CNS Drug Discovery

The target compound's computed property profile (XLogP3-AA = 2.2, HBD = 2, HBA = 1, TPSA = 68.5 Ų) [1] places it within favorable CNS drug-like space, while its differentiated HBD count versus the 4-allyl-5-phenyl isomer [2] provides a controlled comparator for studying how hydrogen bond donor count influences blood-brain barrier permeability within an otherwise matched molecular formula and lipophilicity range. This makes the compound valuable for inclusion in isomer libraries designed to probe the contribution of specific physicochemical parameters to CNS penetration and target engagement.

Molecular Libraries Screening Hit Follow-Up and Counter-Screening

Given the compound's MLSMR deposition and inclusion in NIH-funded high-throughput screening campaigns [1], it is suitable for use as a reference standard in hit validation and counter-screening assays. Researchers who identify this scaffold as a screening hit can procure the compound with documented provenance to confirm primary screening results, assess concentration-response relationships, and evaluate selectivity against related targets. The availability of close structural analogs (4-allyl-5-phenyl isomer, 5-(2-methylphenyl)-triazole-3-thione, and 4-alkyl-5-aryl anticonvulsant series) enables rapid analog-by-catalog SAR exploration for hit triage.

Quote Request

Request a Quote for 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.